molecular formula C3H9O2PS2 B1207608 O,S,S-Trimethyl phosphorodithioate CAS No. 22608-53-3

O,S,S-Trimethyl phosphorodithioate

Cat. No.: B1207608
CAS No.: 22608-53-3
M. Wt: 172.2 g/mol
InChI Key: NIJIQSOYZWDHAQ-UHFFFAOYSA-N
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Description

O,S,S-Trimethyl phosphorodithioate is an organophosphorus compound with the molecular formula C₃H₉O₂PS₂. It is known for its role as an impurity in various organophosphorus insecticides. This compound has been studied for its toxicological properties, particularly its effects on the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,S,S-Trimethyl phosphorodithioate typically involves the reaction of phosphorus pentasulfide with methanol and methyl mercaptan. The reaction conditions often require a controlled environment to ensure the correct formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps to remove any unwanted by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphorothioate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed:

Scientific Research Applications

O,S,S-Trimethyl phosphorodithioate has been extensively studied for its toxicological effects, particularly its impact on the respiratory system. It is known to cause morphological alterations in bronchiolar epithelial Clara cells and increase the relative wet weight of the lungs in rats. This compound is also used in research to understand the detoxification processes and the biochemical mechanisms of tolerance in organisms .

Mechanism of Action

The toxic effects of O,S,S-Trimethyl phosphorodithioate are primarily due to its interaction with the respiratory system. It induces morphological changes in the bronchiolar epithelial cells, leading to increased lung weight and severe body weight loss. The compound’s toxicity is believed to be mediated through its metabolites, which cause delayed toxicity in the lungs. Pretreatment with certain compounds, such as phenobarbital, can induce detoxification processes that mitigate the toxic effects .

Comparison with Similar Compounds

  • O,S,S-Triethyl phosphorothioate
  • O,O,S-Trimethyl phosphorodithioate

Comparison: O,S,S-Trimethyl phosphorodithioate is unique due to its specific toxicological profile and its role as an impurity in organophosphorus insecticides. Compared to similar compounds like O,S,S-Triethyl phosphorothioate, it has distinct effects on the respiratory system and different metabolic pathways. The structural differences between these compounds result in varying degrees of toxicity and biochemical interactions .

Properties

IUPAC Name

bis(methylsulfanyl)phosphoryloxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O2PS2/c1-5-6(4,7-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJIQSOYZWDHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177129
Record name O,S,S-Trimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22608-53-3
Record name Phosphorodithioic acid, O,S,S-trimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22608-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,S,S-Trimethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,S,S-Trimethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,S,S-TRIMETHYL PHOSPHORODITHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8XMP02C4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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